molecular formula C12H12N2O5 B3227294 [(3-Phenyl-5-isoxazolyl)methyl]amine oxalate CAS No. 1260835-39-9

[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate

Cat. No.: B3227294
CAS No.: 1260835-39-9
M. Wt: 264.23
InChI Key: IOEDYUDBNPSPAU-UHFFFAOYSA-N
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Description

[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate is a chemical compound with the molecular formula C10H10N2O.C2H2O4. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Phenyl-5-isoxazolyl)methyl]amine oxalate typically involves the formation of the isoxazole ring followed by the introduction of the amine group. One common method is the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . The resulting isoxazole derivative is then reacted with an appropriate amine to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(3-Phenyl-5-isoxazolyl)methyl]amine oxalate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylisoxazole: A simpler derivative of isoxazole without the amine group.

    5-Phenylisoxazole: Another isomer with the phenyl group at a different position.

    Isoxazole-3-carboxylic acid: An isoxazole derivative with a carboxylic acid group.

Uniqueness

[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate is unique due to the presence of both the isoxazole ring and the amine group. This combination enhances its biological activity and makes it a valuable compound for various applications. The oxalate salt form also improves its solubility and stability .

Properties

IUPAC Name

oxalic acid;(3-phenyl-1,2-oxazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.C2H2O4/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8;3-1(4)2(5)6/h1-6H,7,11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEDYUDBNPSPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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